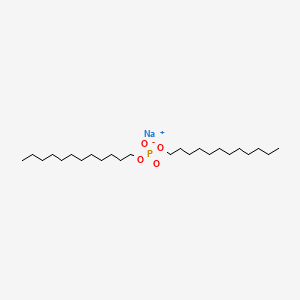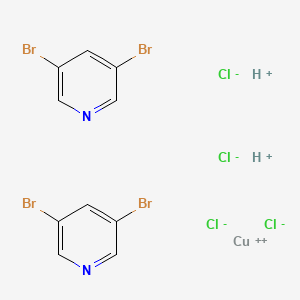
Neoaspergillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoaspergillic acid is a bioactive compound produced by certain strains of the fungus Aspergillus melleus. It is closely related to aspergillic acid and has been found to possess antibacterial and antifungal properties . Despite its potential, this compound has been less studied compared to its analogs, primarily due to challenges in large-scale production, isolation, and purification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neoaspergillic acid is typically produced through the cultivation of Aspergillus melleus under specific laboratory conditions . The biosynthetic pathway involves the nonribosomal peptide synthetase (NRPS)-like core gene and tailoring enzymes such as P450 oxidase and hydrolase . The production can be enhanced by co-cultivation methods or special growth conditions .
Industrial Production Methods: Large-scale production of this compound remains challenging. recent advancements in genetic manipulation, such as the use of CRISPR-Cas9 systems, have shown promise in increasing the yield of this compound . The deletion of negative transcriptional factors like mcrA has been found to improve production .
Analyse Chemischer Reaktionen
Types of Reactions: Neoaspergillic acid undergoes various chemical reactions, including oxidation and reduction . For instance, the oxidation of neodeoxyaspergillic acid forms this compound .
Common Reagents and Conditions: The production of this compound often involves reagents such as P450 oxidase and hydrolase . The conditions typically include specific growth media and controlled environmental factors .
Major Products: The major products formed from these reactions include this compound and its hydroxylated analog, neohydroxyaspergillic acid .
Wissenschaftliche Forschungsanwendungen
Neoaspergillic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of neoaspergillic acid involves its ability to chelate metal ions, which is crucial for its antibacterial and antifungal properties . The compound binds to physiologically important ions, such as calcium, disrupting essential biological processes in target organisms . This chelation mechanism is similar to that of other hydroxamate siderophores .
Vergleich Mit ähnlichen Verbindungen
- Aspergillic acid
- Neohydroxyaspergillic acid
- Ferrineoaspergillin
- Cuprineoaspergillin
Comparison: Neoaspergillic acid is unique due to its specific biosynthetic pathway and the requirement for co-cultivation methods for production . Unlike aspergillic acid, which has been extensively studied, this compound’s potential remains underexplored . Its hydroxylated analog, neohydroxyaspergillic acid, shares similar properties but differs in its chemical structure and biological activities .
Eigenschaften
CAS-Nummer |
5021-35-2 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14(10)16/h7-9,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
VIXDKWMATBSRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(C(=O)N1O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


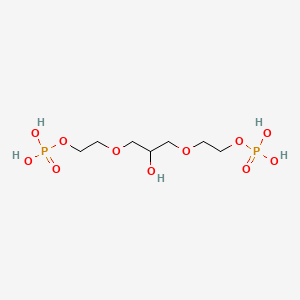
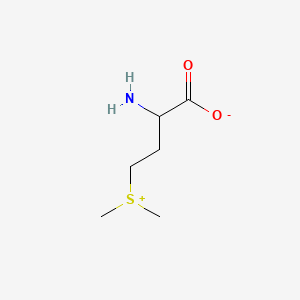
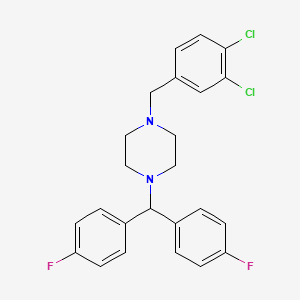
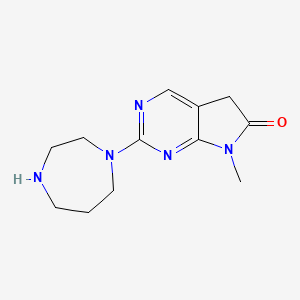
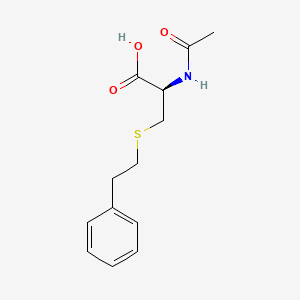
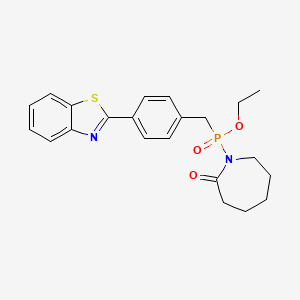
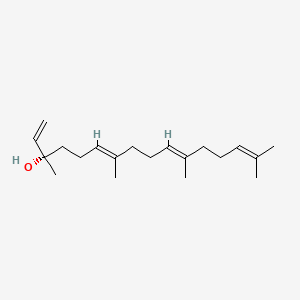
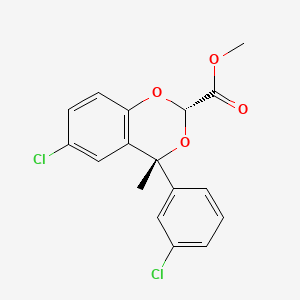

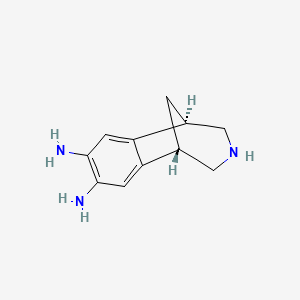
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
